molecular formula C9H7ClF2O B11722235 3-Chloro-1-(3,5-difluorophenyl)propan-1-one

3-Chloro-1-(3,5-difluorophenyl)propan-1-one

Cat. No.: B11722235
M. Wt: 204.60 g/mol
InChI Key: NVYJNCZZRKEEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(3,5-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H7ClF2O It is a derivative of propanone, featuring a chloro group and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3,5-difluorophenyl)propan-1-one typically involves the reaction of 3,5-difluorobenzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3,5-difluorophenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-(3,5-difluorophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. For instance, it can form chloroformate esters when reacting with alcohols or amines, leading to the release of fluoride ions. This reaction mechanism is crucial for its role in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(2,4-difluorophenyl)propan-1-one
  • 3-Chloro-1-(3,4-difluorophenyl)propan-1-one
  • 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

Comparison

Compared to its similar compounds, 3-Chloro-1-(3,5-difluorophenyl)propan-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring.

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-chloro-1-(3,5-difluorophenyl)propan-1-one

InChI

InChI=1S/C9H7ClF2O/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5H,1-2H2

InChI Key

NVYJNCZZRKEEDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.